Furan-2-yl(dimethyl)silane
Description
Furan-2-yl(dimethyl)silane is an organosilicon compound featuring a dimethylsilane group directly bonded to a furan ring at the 2-position. Its molecular formula is C₇H₁₀OSi (molecular weight ≈ 138.24 g/mol). The furan moiety introduces aromaticity and oxygen-based electron-donating effects, while the dimethylsilane group contributes to hydrophobicity and silicon-centered reactivity. This compound is of interest in organic synthesis, materials science, and pharmaceutical intermediates due to its hybrid organic-inorganic character.
Properties
CAS No. |
13271-68-6 |
|---|---|
Molecular Formula |
C6H10OSi |
Molecular Weight |
126.23 g/mol |
IUPAC Name |
furan-2-yl(dimethyl)silane |
InChI |
InChI=1S/C6H10OSi/c1-8(2)6-4-3-5-7-6/h3-5,8H,1-2H3 |
InChI Key |
WUJHGNOSPOPVCK-UHFFFAOYSA-N |
SMILES |
C[SiH](C)C1=CC=CO1 |
Canonical SMILES |
C[SiH](C)C1=CC=CO1 |
Synonyms |
2-Furyldimethylsilane |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations in Allyl-Silane Derivatives
describes compounds such as (3,3-difluoro-2-(thiophen-3-yl)allyl)dimethyl(phenyl)silane (3ta) (MW = 295.08), which shares a silane core but differs in substituents:
- Heterocyclic Group : Thiophene (sulfur-containing) vs. furan (oxygen-containing). Thiophene’s lower electronegativity enhances electron-richness compared to furan, influencing reactivity in cross-coupling reactions .
- Phenyl vs. Methyl Groups : The phenyl group in 3ta adds steric bulk and π-conjugation, whereas Furan-2-yl(dimethyl)silane’s methyl groups reduce steric hindrance.
Key Insight : Thiophene-based silanes (e.g., 3ta) may exhibit higher thermal stability due to sulfur’s polarizability, while furan derivatives are more susceptible to oxidative degradation .
Aryl-Silane Comparisons: Diphenylsilane
Diphenylsilane (C₁₂H₁₂Si, MW = 184.31 g/mol; ) contrasts with this compound:
Chlorinated Silanes: Dimethyldichlorosilane
Dimethyldichlorosilane (C₂H₆Cl₂Si, MW = 129.06 g/mol; ) highlights substituent-driven reactivity:
- Chlorine vs. Organic Groups : Chlorine atoms increase hydrophilicity and reactivity toward hydrolysis (e.g., forming HCl), making dimethyldichlorosilane hazardous compared to the more stable this compound .
- Industrial Use : Chlorinated silanes are precursors to silicones, while furan derivatives are niche intermediates in drug synthesis.
Trimethylsilyl Derivatives
lists furan-2-yloxy(trimethyl)silane , a trimethylsilyl ether derivative. Unlike this compound, this compound has an oxygen bridge between silicon and furan, altering its hydrolysis susceptibility and electronic properties .
Data Table: Comparative Analysis of Silane Compounds
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